
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide is a compound that falls into the category of sulfonamides with potential interest in various scientific fields due to its unique structure, which combines furan and pyridine moieties linked through a sulfonamide group. Such structures are often explored for their chemical reactivity, molecular interactions, and potential applications in materials science, catalysis, and organic synthesis.
Synthesis Analysis
The synthesis of sulfonamide derivatives, including those related to the target compound, typically involves reactions between sulfonic chlorides and amines or between sulfonyl chlorides and amides or alcohols. An example relevant to this context is the synthesis of sulfonamides by reacting furan-2-ylmethylamine with pyridine-derived sulfonic chlorides in the presence of a base. These reactions are known for their high yield and the ability to introduce various functional groups into the sulfonamide framework, allowing for the fine-tuning of the compound's properties (El-Gaby et al., 2002).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonding, which significantly influences their crystal packing and stability. For instance, the presence of N-H...O hydrogen bonds can lead to the formation of stable dimeric structures or extended chain motifs in the solid state. The molecular conformation is often conserved across similar sulfonamide compounds, underlining the predictability of their structural behavior (Jacobs et al., 2013).
Chemical Reactions and Properties
Sulfonamide compounds, including the target molecule, participate in various chemical reactions, such as coupling reactions catalyzed by transition metals. These reactions are pivotal in synthesizing complex organic frameworks, including heterocyclic compounds and functionalized polymers. The sulfonamide group's presence significantly impacts the electronic properties of the molecule, influencing its reactivity and the nature of the products formed (Han, 2010).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. The intramolecular hydrogen bonding and possible π-π interactions contribute to the stability of the crystal lattice and can affect the compound's solubility in various solvents. These properties are crucial for designing materials with specific applications in mind (Kosutić Hulita et al., 2005).
Chemical Properties Analysis
The chemical properties of sulfonamides are dominated by the reactivity of the sulfonamide group. This group can act as an electrophile in nucleophilic substitution reactions or as a ligand in coordination chemistry, forming complexes with various metals. These interactions are essential for understanding the compound's behavior in biological systems or catalytic cycles (Edder et al., 2000).
Orientations Futures
Propriétés
IUPAC Name |
N-[[6-(furan-2-yl)pyridin-3-yl]methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c19-22(20,13-3-1-7-16-11-13)18-10-12-5-6-14(17-9-12)15-4-2-8-21-15/h1-9,11,18H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVQEFAJFBQSQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(furan-2-yl)pyridin-3-yl)methyl)pyridine-3-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

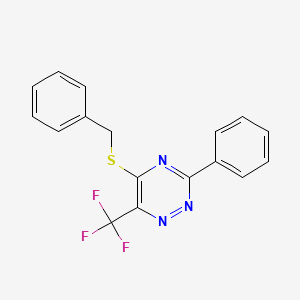
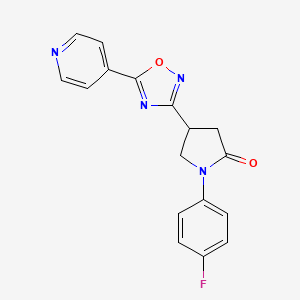
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)

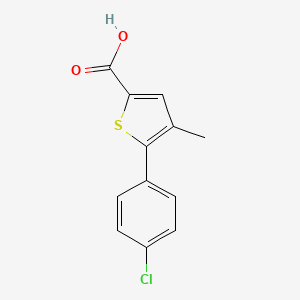
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
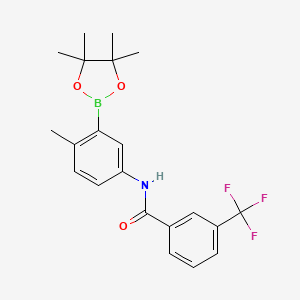
![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-3-phenylpropan-1-one](/img/structure/B2495071.png)
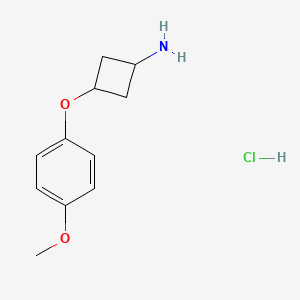
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)